molecular formula C8H9ClN4 B2952465 Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride CAS No. 2377032-56-7

Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride

Cat. No. B2952465
CAS RN: 2377032-56-7
M. Wt: 196.64
InChI Key: AEJSZMIFJPSJFI-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold . An effective multi-step synthesis method for producing imidazo pyridines has been reported, achieving impressive yields ranging from 93% to 97% .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridine derivatives can be obtained by various methods . For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be obtained by the b3lyp/6–31G method .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. Direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of Imidazo[1,2-a]pyridine derivatives can vary. For instance, one derivative was reported as a yellow solid with a melting point of 239–241 °C .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of Action

The mode of action of imidazo[1,2-a]pyridines can also vary greatly. Some compounds in this class have been shown to interact with their targets through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis .

Result of Action

The molecular and cellular effects of imidazo[1,2-a]pyridines can vary widely depending on their specific targets and mode of action. Some compounds in this class have been used as inhibitors against degradation of metal surface in acidic media .

Advantages and Limitations for Lab Experiments

One of the advantages of using Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride in lab experiments is its potent anti-inflammatory, anti-cancer, and anti-viral properties. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and costly.

Future Directions

There are several future directions for the research on Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride. One of the most promising areas of research is the development of new therapeutic applications for this compound. Researchers are also exploring new synthesis methods that can make the production of this compound more efficient and cost-effective. Additionally, there is ongoing research on the mechanism of action of this compound, which may lead to the development of new drugs with similar properties.

Synthesis Methods

The synthesis of Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride is a complex process that involves several steps. One of the most common methods used for the synthesis of this compound is the reaction of 2-aminopyridine with ethyl glyoxalate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain this compound.

Scientific Research Applications

Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Safety and Hazards

Imidazo[1,2-a]pyridine derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.ClH/c9-7(10)6-2-1-4-12-5-3-11-8(6)12;/h1-5H,(H3,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJSZMIFJPSJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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